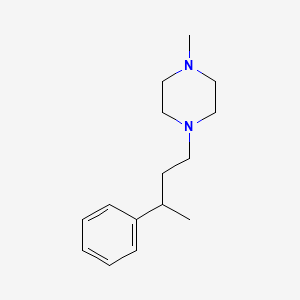![molecular formula C25H21NO B5058053 1,3-dimethyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole](/img/structure/B5058053.png)
1,3-dimethyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole is a heterocyclic compound that features a unique fusion of chromene and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4-diphenyl-4H-chromene with 1,3-dimethylpyrrole in the presence of a strong acid catalyst can yield the desired compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of catalysts and solvents is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole nitrogen, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1,3-dimethyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,3-dimethyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO/c1-17-22-20-15-9-10-16-21(20)27-25(19-13-7-4-8-14-19)24(22)26(2)23(17)18-11-5-3-6-12-18/h3-16,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBDPXNJRSPUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=CC=CC=C3OC2C4=CC=CC=C4)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5057976.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5057980.png)
![8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B5057984.png)
![2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5057991.png)

![5-[(4-chlorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide](/img/structure/B5058004.png)
![3-[(4-chlorophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5058007.png)
![4-(3-bromophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5058015.png)
![2-methoxy-4-methyl-1-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5058017.png)
![(E)-N-{3,3'-DIMETHYL-4'-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-[1,1'-BIPHENYL]-4-YL}-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE](/img/structure/B5058022.png)

![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B5058035.png)
![2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 2-phenylacetate;iodide](/img/structure/B5058043.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5058070.png)
